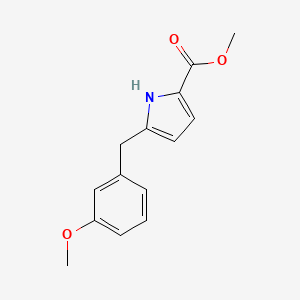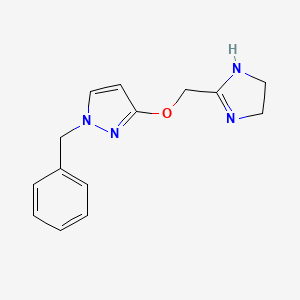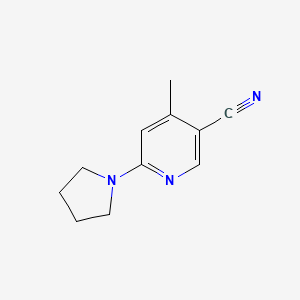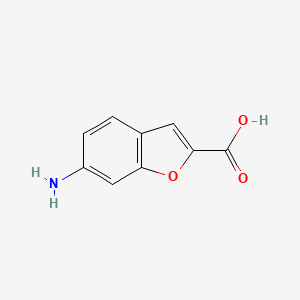![molecular formula C14H13N3O2S B11796249 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(6-(2,4-dimetilfenil)tiazolo[3,2-b][1,2,4]triazol-5-il)acético es un compuesto heterocíclico que presenta un anillo de tiazol y un anillo de triazol fusionados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de tiazolo[3,2-b][1,2,4]triazoles, incluido el ácido 2-(6-(2,4-dimetilfenil)tiazolo[3,2-b][1,2,4]triazol-5-il)acético, se puede lograr mediante varios métodos. Un enfoque común implica la reacción de condensación de triazoletionas con compuestos α-halometilcarbonílicos. Esta reacción se realiza típicamente en acetona a temperatura ambiente en presencia de una base como acetato de sodio (NaOAc) o carbonato de sodio (Na2CO3) . Los tioéteres resultantes se pueden transformar en los tiazolo[3,2-b][1,2,4]triazoles correspondientes en condiciones ácidas utilizando ácido sulfúrico o anhídrido acético .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados en la literatura. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, serían aplicables.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(6-(2,4-dimetilfenil)tiazolo[3,2-b][1,2,4]triazol-5-il)acético puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno (H2O2) para la oxidación, agentes reductores como borohidruro de sodio (NaBH4) para la reducción y varios nucleófilos y electrófilos para reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-(6-(2,4-dimetilfenil)tiazolo[3,2-b][1,2,4]triazol-5-il)acético tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: El compuesto ha demostrado potencial como agente anticancerígeno, antimicrobiano, analgésico, antioxidante, antiinflamatorio, broncodilatador, anticonvulsivo y fungicida.
Farmacéuticos: El compuesto se está investigando por su posible uso en el desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Ciencia de Materiales: Sus propiedades estructurales únicas lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(6-(2,4-dimetilfenil)tiazolo[3,2-b][1,2,4]triazol-5-il)acético implica su interacción con varios objetivos moleculares y vías. El compuesto puede inhibir enzimas específicas, unirse a receptores e interferir con los procesos celulares. Por ejemplo, se ha demostrado que inhibe la topoisomerasa I (Top1), una enzima involucrada en la replicación del ADN, lo que contribuye a su actividad anticancerígena . La presencia de los anillos de tiazol y triazol permite múltiples interacciones con objetivos biológicos, lo que mejora su eficacia general .
Comparación Con Compuestos Similares
Compuestos Similares
Sulfadiazina: Un fármaco antimicrobiano con un anillo de tiazol.
Ritonavir: Un fármaco antirretroviral que contiene una parte de tiazol.
Abafungina: Un fármaco antifúngico con una estructura de tiazol.
Bleomicina: Un fármaco antineoplásico que incluye un anillo de tiazol.
Tiazofurina: Un fármaco antineoplásico con un componente de tiazol.
Singularidad
El ácido 2-(6-(2,4-dimetilfenil)tiazolo[3,2-b][1,2,4]triazol-5-il)acético es único debido a sus anillos de tiazol y triazol fusionados, que proporcionan un conjunto distinto de propiedades químicas y biológicas. Esta fusión mejora su estabilidad, reactividad y capacidad para interactuar con múltiples objetivos biológicos, lo que lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C14H13N3O2S |
|---|---|
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
2-[6-(2,4-dimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-8-3-4-10(9(2)5-8)13-11(6-12(18)19)20-14-15-7-16-17(13)14/h3-5,7H,6H2,1-2H3,(H,18,19) |
Clave InChI |
XQTNYVJEWJUMMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)

![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)










